
thromboxane A2
Vue d'ensemble
Description
Le Thromboxane A2 est un métabolite biologiquement actif de l'acide arachidonique, formé par l'action de la this compound synthase sur l'endoperoxyde de prostaglandine. Il joue un rôle crucial dans l'hémostase en stimulant l'activation de nouvelles plaquettes et en augmentant l'agrégation plaquettaire . Le this compound est un puissant agent prothrombotique, contribuant à diverses maladies cardiovasculaires .
Applications De Recherche Scientifique
Cardiovascular Applications
Role in Hemostasis and Thrombosis
Thromboxane A2 is primarily known for its role in platelet activation and aggregation. It is synthesized from arachidonic acid via cyclooxygenase enzymes and subsequently promotes vasoconstriction and thrombus formation. TXA2 receptor antagonists are being explored as potential antithrombotic agents to prevent cardiovascular events such as myocardial infarction and stroke. For instance, the antagonist SQ29548 has shown promise in reducing ischemic damage in animal models by inhibiting TXA2 receptor activation .
Clinical Studies
Clinical studies have demonstrated that increased TXA2 biosynthesis correlates with conditions like cerebral infarction, suggesting that TXA2 could serve as a biomarker for stroke risk . Moreover, specific genetic variants of the TXA2 receptor have been linked to altered platelet function, highlighting the potential for personalized medicine approaches targeting TXA2 signaling pathways .
Inflammation and Immune Response
Involvement in Inflammatory Diseases
TXA2 is implicated in various inflammatory conditions due to its ability to modulate immune responses. Research indicates that TXA2 signaling enhances the activation of microglia/macrophages following ischemic injury, contributing to neuroinflammation . Additionally, it has been shown to facilitate platelet adhesion to tumor cells, promoting metastasis through P-selectin-mediated mechanisms .
Therapeutic Targeting
Given its role in inflammation, TXA2 receptors are being investigated as therapeutic targets for conditions such as asthma and rheumatoid arthritis. The modulation of TXA2 signaling could potentially alleviate excessive inflammatory responses and improve patient outcomes.
Cancer Research
Tumor Progression and Metastasis
Recent studies have highlighted the role of TXA2 in cancer biology. TXA2 signaling has been associated with enhanced tumor cell motility, invasion, and resistance to therapy. For example, upregulation of TXA2 receptors has been linked to poor prognosis in various cancers, including breast and lung cancer .
Mechanistic Insights
TXA2 influences the tumor microenvironment by modulating angiogenesis and immune evasion. It affects extracellular matrix stiffness and immune cell infiltration, thereby facilitating tumor growth and metastasis . Targeting TXA2 signaling may offer a novel adjunctive therapy for cancer treatment.
Pulmonary Applications
Role in Pulmonary Hypertension
TXA2 plays a significant role in maintaining pulmonary vascular tone. Its dysregulation is implicated in pulmonary arterial hypertension (PAH), where elevated levels of TXA2 contribute to vascular remodeling and increased pulmonary artery pressure .
Potential Therapeutics
Pharmacological agents that inhibit TXA2 synthesis or block its receptors are being explored as treatments for PAH. By reducing TXA2 activity, these therapies aim to alleviate symptoms and improve hemodynamic parameters in affected patients.
Research Methodologies
Case Studies and Experimental Models
Numerous experimental models have been employed to study the effects of TXA2. For instance:
- In vitro studies using human platelets have demonstrated the effects of various TXA2 analogs on platelet aggregation.
- Animal models have been utilized to assess the impact of TXA2 receptor antagonists on ischemic brain injury and tumor metastasis.
The following table summarizes key findings from recent studies:
Mécanisme D'action
Target of Action
Thromboxane A2 (TXA2) is a chemically unstable lipid mediator that plays a significant role in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer . This broad expression contributes to the development of atherosclerotic lesions .
Mode of Action
TXA2 stimulates the activation of new platelets and increases platelet aggregation . This is achieved by activating the TP receptor, which results in platelet shape change, inside-out activation of integrins, and degranulation . Circulating fibrinogen binds these receptors on adjacent platelets, further strengthening the clot .
Biochemical Pathways
TXA2 is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets . It is generated from prostaglandin H2 by thromboxane-A synthase in a metabolic reaction, which generates approximately equal amounts of 12-Hydroxyheptadecatrienoic acid (12-HHT) .
Pharmacokinetics
TXA2 is very unstable in aqueous solution, as it is hydrated within about 30 seconds to the biologically inactive thromboxane B2 . Due to its short half-life, TXA2 primarily functions as an autocrine or paracrine mediator in the nearby tissues surrounding its site of production .
Result of Action
The activation of TP receptors by TXA2 leads to platelet aggregation, causing platelets to adhere to the site of vascular injury and form a hemostatic plug . This compound plays a key role in the pathophysiological mechanisms of stroke, promoting inflammation, apoptosis, excitotoxicity, and peri-infarct depolarization .
Action Environment
The action of TXA2 is influenced by various environmental factors. For instance, TXA2 signaling regulates the tumor microenvironment by modulating angiogenic potential, tumor extracellular matrix stiffness, and host immune response . Moreover, the by-products of TXA2 synthase are highly mutagenic and oncogenic, adding to the overall phenotype where TXA2 synthesis promotes tumor formation at various levels .
Analyse Biochimique
Biochemical Properties
Thromboxane A2 is a potent bioactive lipid molecule that plays a crucial role in hemostasis and thrombosis . It functions by causing vasoconstriction, thereby reducing blood flow to injury sites, and promoting platelet aggregation to form a platelet plug, essential for initial clot formation . This compound is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway, converting to prostaglandin H2 (PGH2) and then to this compound by thromboxane synthase .
Cellular Effects
This compound has prothrombotic properties: it stimulates activation of new platelets as well as increases platelet aggregation . This is achieved by activating the thromboxane receptor, which results in platelet-shape change, inside-out activation of integrins, and degranulation . This compound is also a known vasoconstrictor and is especially important during tissue injury and inflammation .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to specific receptors on platelets and blood vessels that stimulate signaling pathways mediating its functional effects . It is involved in multiple biological processes via its cell surface receptor, termed the TP . The TP is a G protein-coupled receptor (GPCR) expressed in various tissues and cells, including platelets, vasculature (smooth muscle and endothelial cells), lungs, kidneys, heart, thymus, and spleen .
Temporal Effects in Laboratory Settings
This compound is highly unstable in aqueous solution, where it spontaneously hydrolyzes to the biologically inactive hemiacetal thromboxane B2 (TXB2) with a half-life of 30 seconds . Due to its short half-life, this compound primarily functions as an autocrine or paracrine mediator in the nearby tissues surrounding its site of production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, an antagonist of the this compound receptor (ONO-NT-126) was evaluated in an animal model of inflammatory bowel disease (IBD). The study found that ONO-NT-126 markedly reduced the colonic damage, suggesting that the thromboxane-thromboxane receptor system plays an important role in this model of IBD .
Metabolic Pathways
This compound is a product of the cyclooxygenase pathway of arachidonic acid metabolism with platelet activation . It is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway, converting to prostaglandin H2 (PGH2) and then to this compound by thromboxane synthase .
Transport and Distribution
This compound is produced by activated platelets during hemostasis and has prothrombotic properties . It stimulates activation of new platelets as well as increases platelet aggregation . This is achieved by activating the thromboxane receptor, which results in platelet-shape change, inside-out activation of integrins, and degranulation .
Subcellular Localization
The use of cultured cells allows for labeling to be correlated with specific aspects of cellular morphology, as well as allowing for subcellular localization, especially when employing laser confocal microscopy
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : Le Thromboxane A2 est synthétisé à partir de l'acide arachidonique via la voie de la cyclooxygénase. L'intermédiaire crucial, la prostaglandine H2, est convertie en this compound par la this compound synthase . Ce processus implique l'action séquentielle de trois enzymes : la phospholipase A2, la cyclooxygénase-1 (COX-1) ou la cyclooxygénase-2 (COX-2) et la this compound synthase .
Méthodes de Production Industrielle : La production industrielle de this compound implique généralement l'extraction et la purification de l'acide arachidonique à partir de sources biologiques, suivies d'une conversion enzymatique en this compound. Le processus est optimisé pour assurer un rendement et une pureté élevés, impliquant souvent des techniques chromatographiques avancées pour la séparation et la purification .
Analyse Des Réactions Chimiques
Types de Réactions : Le Thromboxane A2 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Il est très instable en solutions aqueuses, où il s'hydrolyse spontanément en thromboxane B2, biologiquement inactif .
Réactifs et Conditions Courants : La synthèse du this compound implique des réactifs courants tels que l'acide arachidonique et des enzymes telles que la cyclooxygénase et la this compound synthase. Les réactions se produisent généralement dans des conditions physiologiques, avec des exigences spécifiques de pH et de température pour assurer l'activité enzymatique .
Principaux Produits : Le principal produit de la synthèse du this compound est le thromboxane B2, formé par l'hydrolyse non enzymatique du this compound. Cette conversion est rapide, avec une demi-vie d'environ 30 secondes .
4. Applications de la Recherche Scientifique
Le this compound a de nombreuses applications dans la recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie.
Chimie : En chimie, le this compound est étudié pour son rôle dans le métabolisme lipidique et ses interactions avec d'autres eicosanoïdes .
Biologie : En biologie, le this compound est crucial pour comprendre la fonction plaquettaire et les mécanismes de l'hémostase .
Médecine : En médecine, le this compound est une cible pour les thérapies antiplaquettaires, en particulier dans le traitement des maladies cardiovasculaires. Des médicaments comme l'aspirine inhibent la synthèse du this compound, réduisant le risque d'événements thrombotiques .
Industrie : Dans l'industrie pharmaceutique, le this compound et ses inhibiteurs sont utilisés dans le développement de médicaments pour les maladies cardiovasculaires et d'autres affections impliquant l'agrégation plaquettaire .
5. Mécanisme d'Action
Le this compound exerce ses effets en se liant au récepteur des prostaglandines thromboxane à la surface des plaquettes, des cellules endothéliales, des macrophages et des monocytes . Cette liaison déclenche une cascade de voies de signalisation intracellulaires qui conduisent à l'activation, à l'agrégation et à la vasoconstriction des plaquettes . Les principales cibles moléculaires comprennent le récepteur des prostaglandines thromboxane et diverses molécules de signalisation en aval impliquées dans l'activation des plaquettes .
Comparaison Avec Des Composés Similaires
Le Thromboxane A2 fait partie de la famille des prostaglandines, qui comprend d'autres composés tels que la prostaglandine E2 et la prostacycline.
Prostaglandine E2 : La prostaglandine E2 est impliquée dans l'inflammation et la signalisation de la douleur, tandis que le this compound favorise principalement l'agrégation plaquettaire et la vasoconstriction .
Prostacycline : La prostacycline, quant à elle, a des effets opposés à ceux du this compound, car elle inhibe l'agrégation plaquettaire et induit la vasodilatation . Cet équilibre entre le this compound et la prostacycline est crucial pour maintenir l'homéostasie vasculaire .
Unicité : L'unicité du this compound réside dans ses puissantes propriétés prothrombotiques et son rôle dans les maladies cardiovasculaires. Son hydrolyse rapide en thromboxane B2 et ses interactions spécifiques avec les récepteurs le distinguent des autres eicosanoïdes .
Conclusion
Le this compound est un composé vital dans la régulation de l'hémostase et de la fonction plaquettaire. Sa synthèse, ses réactions chimiques et ses mécanismes d'action ont des implications significatives dans la recherche scientifique et la médecine. Comprendre le this compound et ses interactions avec des composés similaires fournit des informations précieuses sur le développement de stratégies thérapeutiques pour les maladies cardiovasculaires et d'autres affections impliquant l'agrégation plaquettaire.
Activité Biologique
Thromboxane A2 (TxA2) is a potent lipid mediator that plays crucial roles in various physiological and pathological processes, particularly in hemostasis, inflammation, and cancer progression. This article explores the biological activity of TxA2, focusing on its mechanisms of action, receptor interactions, and implications in disease states.
Overview of this compound
TxA2 is synthesized from arachidonic acid through the action of cyclooxygenase (COX) enzymes and thromboxane synthase (TXAS). It is characterized by its short half-life (approximately 30 seconds) and rapid conversion to the inactive metabolite thromboxane B2 (TxB2) in aqueous solutions . TxA2 primarily exerts its effects via the thromboxane prostanoid receptor (TP), a G protein-coupled receptor (GPCR) that mediates various intracellular signaling pathways.
Receptor Activation
TxA2 binds to the TP receptor, which exists in two isoforms: TPα and TPβ. The activation of these receptors leads to several downstream effects, including:
- Platelet Aggregation : TxA2 is a potent inducer of platelet aggregation, acting as a positive feedback mechanism during hemostatic responses. Upon platelet activation by other agonists (e.g., thrombin), TxA2 enhances the recruitment and activation of additional platelets .
- Vasoconstriction : TxA2 promotes vascular smooth muscle contraction, contributing to increased vascular resistance and blood pressure .
- Cellular Signaling : The TP receptor activates various signaling pathways, including the Hippo pathway, which has implications in cell proliferation and survival .
Thrombotic Disorders
TxA2 is critically involved in thrombosis. Elevated levels of TxA2 have been associated with conditions such as myocardial infarction and stroke. Its role as a platelet agonist makes it a target for antithrombotic therapies, including aspirin, which inhibits COX enzymes to reduce TxA2 synthesis .
Cancer Progression
Recent studies indicate that TxA2 signaling may promote tumor growth and metastasis. In breast cancer models, inhibition of TxA2 biosynthesis has been shown to suppress tumorigenesis and metastasis . The expression of TXAS is often elevated in malignant tissues, suggesting a potential role in cancer biology.
Inflammatory Responses
TxA2 is involved in inflammatory processes, influencing leukocyte adhesion and migration. Its elevated levels have been observed in conditions such as asthma and COVID-19, where it correlates with disease severity .
Case Studies
- Breast Cancer : A study demonstrated that targeting the TxA2 pathway effectively inhibited mammary tumor growth in preclinical models. This finding highlights the potential for therapeutic strategies aimed at modulating TxA2 signaling in cancer treatment .
- COVID-19 : Research indicated that patients with severe COVID-19 exhibited significantly increased serum levels of TxA2 compared to controls. This elevation was correlated with markers of inflammation and may contribute to the hypercoagulable state seen in severe cases .
Data Tables
Biological Activity | Mechanism | Clinical Implications |
---|---|---|
Platelet Aggregation | Positive feedback on platelet activation | Myocardial infarction, stroke |
Vasoconstriction | Smooth muscle contraction | Hypertension |
Tumor Growth | Enhanced proliferation and invasion | Breast cancer progression |
Inflammation | Leukocyte recruitment | Asthma exacerbation |
Propriétés
IUPAC Name |
(Z)-7-[(1S,3R,4S,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-20(24-17)25-18)10-7-4-5-8-11-19(22)23/h4,7,12-13,15-18,20-21H,2-3,5-6,8-11,14H2,1H3,(H,22,23)/b7-4-,13-12+/t15-,16+,17+,18-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNBHJFQCNUKMA-SCKDECHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@@H]2C[C@@H](O2)O1)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317452 | |
Record name | Thromboxane A2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Thromboxane A2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001452 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
57576-52-0 | |
Record name | Thromboxane A2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57576-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thromboxane A2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057576520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thromboxane A2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THROMBOXANE A2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C2A5G825S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Thromboxane A2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001452 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.